Dyngo-4a

Descripción

Propiedades

IUPAC Name |

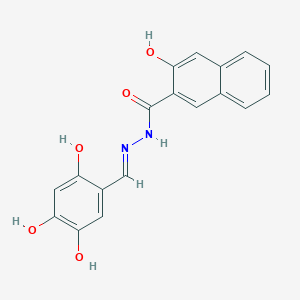

3-hydroxy-N-[(E)-(2,4,5-trihydroxyphenyl)methylideneamino]naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c21-14-8-17(24)16(23)7-12(14)9-19-20-18(25)13-5-10-3-1-2-4-11(10)6-15(13)22/h1-9,21-24H,(H,20,25)/b19-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXHPUSKEWEOAP-DJKKODMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256493-34-1 | |

| Record name | 1256493-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cellular Target of Dyngo-4a: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyngo-4a is a potent, cell-permeable small molecule inhibitor widely utilized in cell biology and neuroscience to probe the mechanisms of endocytosis. As an analog of the first-generation dynamin inhibitor, dynasore, this compound exhibits significantly improved potency and reduced cytotoxicity, making it a valuable tool for studying dynamin-dependent cellular processes. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

The Primary Cellular Target: Dynamin

The principal cellular target of this compound is dynamin , a large GTPase that plays a critical role in membrane fission during endocytosis. Dynamin is essential for the scission of newly formed vesicles from the plasma membrane, a crucial step in processes such as clathrin-mediated endocytosis (CME) and synaptic vesicle recycling.[1] this compound exerts its inhibitory effects on multiple dynamin isoforms, including the brain-specific dynamin I (DynI) and the ubiquitously expressed dynamin II (DynII).[2][3]

Mechanism of Action

This compound functions by inhibiting the GTPase activity of dynamin.[4] This enzymatic activity is necessary for dynamin to constrict and sever the neck of nascent endocytic vesicles, thereby releasing them into the cytoplasm. By inhibiting this GTPase activity, this compound effectively stalls the endocytic process, leading to an accumulation of clathrin-coated pits at the plasma membrane that are unable to detach.[5][6]

Notably, this compound demonstrates a preference for inhibiting dynamin in its helical oligomerization state, which is associated with clathrin-mediated endocytosis, over the ring-like state.[4][7] This suggests a degree of conformational selectivity in its inhibitory action. It is important to note that this compound does not inhibit the basal GTPase activity of dynamin but rather the assembly-stimulated activity.[8][9]

Quantitative Data

The potency of this compound has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.

| Target/Process | Assay Conditions | IC50 Value | Reference |

| Dynamin I (brain-derived) | GTPase assay | 0.38 µM | [2][3][10] |

| Dynamin I (recombinant) | GTPase assay | 1.1 µM | [2][10] |

| Dynamin II (recombinant) | GTPase assay | 2.3 µM | [2][3][10] |

| Human Recombinant Dynamin I | Not specified | 400 nM | |

| Human Recombinant Dynamin II | Not specified | 200 nM | |

| Clathrin-Mediated Endocytosis | Transferrin uptake in U2OS cells | 5.7 µM | [4][7][10] |

| Synaptic Vesicle Endocytosis | FM1-43 uptake in synaptosomes | 26.8 µM | [11] |

| Botulinum Neurotoxin A uptake | Cultured hippocampal neurons | 16.0 ± 1.2 µM | [3][12] |

Signaling Pathway and Inhibition

The following diagram illustrates the role of dynamin in clathrin-mediated endocytosis and the point of inhibition by this compound.

References

- 1. portlandpress.com [portlandpress.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]

Dyngo-4a: A Technical Guide to a Potent Dynamin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dyngo-4a is a potent, cell-permeable small molecule inhibitor of dynamin, a large GTPase essential for scission of nascent vesicles in endocytosis. As a second-generation compound developed from the dynasore scaffold, this compound offers significantly improved potency and reduced non-specific binding, making it a valuable tool for dissecting dynamin-dependent cellular processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its impact on cellular signaling pathways.

Introduction

Dynamins are a family of mechanochemical enzymes crucial for membrane fission events, most notably in clathrin-mediated endocytosis (CME) and synaptic vesicle endocytosis (SVE).[1] By oligomerizing at the neck of budding vesicles and hydrolyzing GTP, dynamin constricts and severs the membrane, releasing the vesicle into the cytoplasm.[2] Inhibition of dynamin function provides a powerful method to study these fundamental cellular processes and to investigate their roles in physiology and disease.

This compound emerged from a rational drug design effort to improve upon the first-generation dynamin inhibitor, dynasore.[1] It exhibits a significantly enhanced inhibitory profile against dynamin's GTPase activity and cellular endocytosis.[1][3] This guide serves as a comprehensive resource for researchers utilizing this compound in their experimental paradigms.

Mechanism of Action

This compound functions as a non-competitive inhibitor of dynamin's GTPase activity.[3][4] Its mechanism is distinct and more specific than its predecessor, dynasore.

-

Preferential Inhibition of Helical Oligomers: Dynamin can assemble into different oligomeric states, including helices and rings. Helical assembly around the neck of a budding vesicle is critical for membrane scission.[1] this compound demonstrates a strong preference for inhibiting the GTPase activity of dynamin in its helical conformation, which is associated with productive endocytosis.[1][3] It is significantly less potent against dynamin rings stimulated by SH3 domain-containing proteins like Grb2.[3][5] This suggests that this compound can discriminate between different functional states of dynamin.[1][3]

-

Allosteric Inhibition: this compound binds to an allosteric site on the GTPase domain of dynamin.[2] It does not interfere with the binding of dynamin's PH domain to lipids, nor does it inhibit the basal, unassembled GTPase activity of dynamin.[3][4] Instead, it specifically blocks the assembly-stimulated GTPase activity required for membrane fission.[4][6][7]

Below is a diagram illustrating the inhibitory action of this compound on clathrin-mediated endocytosis.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

| Property | Value | Reference |

| Chemical Name | (E)-3-hydroxy-N'-(2,4,5-trihydroxybenzylidene)-2-naphthohydrazide | [8] |

| Molecular Formula | C₁₈H₁₄N₂O₅ | |

| Molecular Weight | 338.3 g/mol | |

| CAS Number | 1256493-34-1 | [8] |

| Appearance | Crystalline solid | [9] |

| Solubility | Soluble in DMSO (up to 100 mM) and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers. | [9] |

Stock Solution Preparation: For cellular assays, it is recommended to first dissolve this compound in DMSO to create a concentrated stock solution.[9] This stock can then be diluted into the desired aqueous buffer or cell culture medium.[9] It is advised not to store the aqueous solution for more than one day.[9]

Quantitative Data: In Vitro and Cellular Potency

This compound is a potent inhibitor of both dynamin I (found predominantly in neurons) and the ubiquitously expressed dynamin II.[5][10] Its efficacy has been quantified across various assays, as summarized below.

Table 1: Inhibition of Dynamin GTPase Activity (IC₅₀)

| Dynamin Isoform/Source | Stimulus | Assay Condition | IC₅₀ (µM) | Reference |

| Dynamin I (Sheep Brain) | PS Liposomes | No Tween-80 | 0.38 | [5][10][11] |

| Dynamin I (Sheep Brain) | PS Liposomes | With Tween-80 | 4.9 | [5][11] |

| Dynamin I (Recombinant) | PS Liposomes | No Tween-80 | 1.1 | [5][10][11] |

| Dynamin I (Recombinant) | PS Liposomes | With Tween-80 | 30.0 | [5][11] |

| Dynamin I (Recombinant) | Microtubules | With Tween-80 | 3.3 | [3][5] |

| Dynamin I (Recombinant) | Grb2 (Rings) | No Tween-80 | 39.2 - 362 | [3][9] |

| Dynamin II (Recombinant) | PS Liposomes | No Tween-80 | 2.3 | [5][10][11] |

| Dynamin II (Recombinant) | PS Liposomes | With Tween-80 | 92.3 | [5] |

| Dynamin I (Human, Recombinant) | Not Specified | Not Specified | 0.4 | |

| Dynamin II (Human, Recombinant) | Not Specified | Not Specified | 0.2 |

Note: The presence of detergents like Tween-80 can affect the apparent potency of dynamin inhibitors.[1]

Table 2: Inhibition of Cellular Endocytosis (IC₅₀)

| Endocytic Process | Cargo/Assay | Cell Type/System | IC₅₀ (µM) | Reference |

| Clathrin-Mediated Endocytosis | Transferrin | Multiple cell types | 5.7 | [1][3][5][10] |

| Clathrin-Mediated Endocytosis | Transferrin | U2OS cells | 5.7 | [11] |

| Synaptic Vesicle Endocytosis | FM4-64 Uptake | Rat Brain Synaptosomes | 26.8 | [5][9] |

| Botulinum Toxin A (Hc) Uptake | Alexa Fluor 488-BoNT/A-Hc | Hippocampal Neurons | 16.0 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Dynamin GTPase Activity Assay (Malachite Green)

This assay measures the amount of inorganic phosphate released from GTP hydrolysis by dynamin.

Materials:

-

Purified dynamin I or II

-

GTPase buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT, pH 7.4)

-

GTP solution

-

Stimulating agents: Phosphatidylserine (PS) liposomes or taxol-stabilized microtubules

-

This compound stock solution in DMSO

-

Malachite green reagent

-

96-well microplate

Protocol:

-

Prepare serial dilutions of this compound in GTPase buffer.

-

In a 96-well plate, add the dynamin protein (e.g., 20-50 nM final concentration) to the buffer.

-

Add the stimulating agent (e.g., 10 µg/mL PS liposomes or microtubules).

-

Add the this compound dilutions or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding GTP (e.g., 100 µM final concentration).

-

Incubate at 37°C for a set time (e.g., 30-90 minutes), ensuring the reaction stays in the linear range.

-

Stop the reaction by adding an EDTA solution.

-

Add the malachite green reagent to each well and incubate for 5-15 minutes at room temperature for color development.

-

Read the absorbance at ~620 nm using a plate reader.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

Cellular Inhibition of Clathrin-Mediated Endocytosis (Transferrin Uptake)

This assay quantifies the inhibition of CME by measuring the uptake of fluorescently labeled transferrin (Tfn).

Materials:

-

Adherent cells (e.g., U2OS, HeLa, NIH3T3) cultured on coverslips or in imaging plates.[3][5]

-

Serum-free cell culture medium.

-

Fluorescently labeled Transferrin (e.g., Tfn-Alexa Fluor 594).

-

This compound stock solution in DMSO.

-

Fixative (e.g., 4% paraformaldehyde).

-

Mounting medium with DAPI.

-

Fluorescence microscope.

Protocol:

-

Seed cells and grow to 50-70% confluency.

-

Serum-starve the cells for 1-2 hours to upregulate transferrin receptor expression.

-

Pre-incubate the cells with various concentrations of this compound (or DMSO control) in serum-free medium for 30 minutes at 37°C.[5][13]

-

Add fluorescently labeled Tfn to the medium and incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

-

Place the plate on ice and wash the cells with ice-cold PBS to stop endocytosis.

-

Perform an acid wash (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) on ice to remove surface-bound Tfn.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips or image the plate directly.

-

Quantify the internalized fluorescence per cell using image analysis software.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Impact on Signaling Pathways

By inhibiting endocytosis, this compound can have significant downstream effects on cellular signaling pathways that are regulated by receptor internalization.

-

Receptor Tyrosine Kinases (RTKs): The internalization of activated RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a critical step in signal attenuation and modulation.[14][15][16] this compound has been shown to inhibit the endocytosis of these receptors, which can alter the duration and intensity of their downstream signaling cascades.[14][16] For example, some studies show that this compound can strongly inhibit VEGF-induced phosphorylation of VEGFR2.[14][15]

-

AKT and ERK1/2 Pathways: this compound treatment has been observed to increase the phosphorylation of AKT and ERK1/2 in neuroblastoma cells, leading to their differentiation.[17] This suggests that the modulation of endocytic trafficking by this compound can have profound effects on cell fate decisions.

The diagram below illustrates how this compound can modulate RTK signaling.

Off-Target Effects and Considerations

While this compound is a significant improvement over dynasore, researchers should be aware of potential off-target effects. Studies using dynamin triple knockout (TKO) cells have revealed that some effects of this compound can be dynamin-independent.[18][19]

-

Fluid-Phase Endocytosis and Membrane Ruffling: this compound has been shown to inhibit fluid-phase endocytosis and membrane ruffling even in cells completely lacking dynamin, indicating these are off-target effects.[18]

-

Signaling Pathway Interference: The effects of this compound on signaling kinases can be complex and may not be solely due to the inhibition of endocytosis.[14][15] For example, differential effects on Akt phosphorylation have been observed compared to other dynamin inhibitors.[14][15]

It is crucial to include appropriate controls in experiments, such as using multiple dynamin inhibitors with different mechanisms of action or, where possible, genetic approaches like siRNA-mediated knockdown of dynamin to confirm that the observed phenotype is specifically due to dynamin inhibition.[20]

Conclusion

This compound is a highly potent and versatile inhibitor of dynamin that has become an indispensable tool in cell biology. Its preferential action on helical dynamin oligomers provides a more nuanced approach to studying endocytosis compared to earlier inhibitors. By understanding its mechanism, potency, and potential off-target effects as detailed in this guide, researchers can effectively employ this compound to uncover the intricate roles of dynamin in cellular trafficking, signaling, and disease.

References

- 1. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Chemical Inhibitors of Dynamin Exert Differential Effects in VEGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Induces Neuroblastoma Cell Differentiation Through The AKT and ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.biologists.com [journals.biologists.com]

- 20. [The off-target effects of dynamin inhibitor this compound during the internalization of dextran by bone marrow mesenchymal stem cells in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

Dyngo-4a: A Potent Inhibitor of Dynamin-Dependent Endocytosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Endocytosis, the process by which cells internalize molecules by engulfing them, is fundamental to a vast array of physiological functions, from nutrient uptake and signal transduction to synaptic vesicle recycling. A key regulator of many endocytic pathways is the large GTPase dynamin, which mediates the fission of nascent vesicles from the plasma membrane.[1] The study of dynamin-dependent processes has been greatly advanced by the development of small molecule inhibitors. Among these, Dyngo-4a has emerged as a potent and versatile tool for dissecting the roles of dynamin in cellular trafficking.[2][3][4] This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, relevant experimental protocols, and key quantitative data for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is a second-generation dynamin inhibitor, developed as a more potent and specific analogue of the first-generation inhibitor, dynasore.[3][4] Its primary mechanism of action is the inhibition of the GTPase activity of dynamin.[5] Dynamin's GTPase activity is significantly stimulated when it oligomerizes into helical structures around the neck of budding vesicles.[2][4] this compound demonstrates a notable preference for inhibiting this helical, oligomerized state of dynamin over the ring-like oligomerization state.[2][3][4] This selective inhibition of the functionally active form of dynamin contributes to its enhanced potency in blocking endocytosis compared to its predecessor, dynasore.[2][4] Kinetic studies have shown that this compound acts as a non-competitive inhibitor of dynamin I with respect to GTP.[3]

Quantitative Data: Potency and Efficacy

The inhibitory potency of this compound has been quantified across various dynamin isoforms and cellular processes. The following tables summarize the key IC50 values reported in the literature, providing a clear comparison of its efficacy.

| Target | Assay Type | IC50 Value | Reference(s) |

| Dynamin I (brain-derived) | Biochemical GTPase Assay | 0.38 µM | [5][6] |

| Dynamin I (recombinant) | Biochemical GTPase Assay | 1.1 µM | [5][6] |

| Dynamin II (recombinant) | Biochemical GTPase Assay | 2.3 µM | [5][6] |

| PS-stimulated helical dynamin I | Biochemical GTPase Assay | 2.7 µM (with Tween-80) | [2] |

| Microtubule-stimulated dynamin I | Biochemical GTPase Assay | 3.3 µM (with Tween-80) | [2] |

| Grb2-stimulated ring dynamin I | Biochemical GTPase Assay | >100 µM | [3] |

Table 1: In Vitro Inhibitory Potency of this compound against Dynamin GTPase Activity. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against different dynamin isoforms and under various stimulation conditions in biochemical assays.

| Endocytic Process | Cell Type(s) | IC50 Value | Reference(s) |

| Clathrin-Mediated Endocytosis (Transferrin uptake) | Multiple cell types | 5.7 µM | [2][3][4][5] |

| Synaptic Vesicle Endocytosis (SVE) | Rat brain synaptosomes | 26.8 µM | [3] |

| Botulinum Neurotoxin A-Hc Internalization | Cultured hippocampal neurons | 16.0 µM | [7] |

Table 2: Cellular Inhibitory Potency of this compound on Endocytic Processes. This table presents the IC50 values of this compound for the inhibition of different dynamin-dependent endocytic pathways in various cellular models.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are protocols for key experiments commonly used to investigate its function.

Dynamin GTPase Activity Assay

This biochemical assay measures the rate of GTP hydrolysis by dynamin in the presence of an inhibitor. A common method is the malachite green assay, which colorimetrically detects the release of inorganic phosphate (Pi).[8][9]

Materials:

-

Purified dynamin protein

-

This compound

-

GTP solution

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)[8]

-

Stimulating agents (e.g., phosphatidylserine (PS) liposomes or taxol-stabilized microtubules)[5][6]

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add purified dynamin and the stimulating agent (e.g., PS liposomes).

-

Add the different concentrations of this compound to the wells.

-

Initiate the reaction by adding a saturating concentration of GTP.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[8]

-

Stop the reaction and develop the color by adding the Malachite Green Reagent.

-

Measure the absorbance at approximately 620 nm using a microplate reader.[6]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Transferrin Uptake Assay (Clathrin-Mediated Endocytosis)

This cell-based assay quantifies the inhibition of clathrin-mediated endocytosis (CME) by measuring the internalization of fluorescently labeled transferrin (Tfn), a canonical cargo of this pathway.[6][8]

Materials:

-

Fluorescently labeled Transferrin (e.g., Tfn-Alexa Fluor 488)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Acid wash buffer (to remove surface-bound Tfn)

-

Fixative (e.g., 4% paraformaldehyde)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable format (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).

-

Pre-incubate the cells with varying concentrations of this compound in serum-free medium for a specified time (e.g., 30 minutes).[10]

-

Add fluorescently labeled transferrin to the cells and incubate at 37°C to allow for internalization (e.g., 5-15 minutes).

-

Place the cells on ice to stop endocytosis.

-

Wash the cells with ice-cold PBS.

-

To remove non-internalized transferrin, wash the cells with an acid wash buffer.

-

Fix the cells with a suitable fixative.

-

Analyze the internalized fluorescence using either fluorescence microscopy to visualize uptake or flow cytometry to quantify the mean fluorescence intensity per cell.

-

Calculate the percentage of inhibition relative to untreated control cells to determine the IC50 value.

Visualizing the Role of this compound

To better understand the context of this compound's function, the following diagrams illustrate the clathrin-mediated endocytosis pathway and a typical experimental workflow for its investigation.

Caption: Clathrin-mediated endocytosis pathway and the point of this compound inhibition.

Caption: General experimental workflow for assessing the effect of this compound on endocytosis.

Off-Target Effects and Considerations

While this compound is a powerful tool, it is essential to be aware of potential off-target effects. Studies using dynamin triple knockout cells have revealed that some inhibitory effects of this compound on processes like fluid-phase endocytosis and membrane ruffling may be independent of dynamin.[1][11][12] Additionally, like other dynamin inhibitors, this compound has been reported to have effects on other cellular processes, such as altering Ca2+ signaling.[13][14] Therefore, it is crucial to include appropriate controls and, where possible, validate findings using complementary approaches such as siRNA-mediated knockdown of dynamin.[15][16]

Conclusion

This compound is a highly potent inhibitor of dynamin-dependent endocytosis, offering a significant improvement over earlier inhibitors like dynasore.[2][4] Its preferential targeting of the helical, active conformation of dynamin makes it a valuable tool for investigating a wide range of cellular processes, including clathrin-mediated endocytosis, synaptic vesicle recycling, and the trafficking of pathogens and toxins.[3][7] By understanding its mechanism of action, utilizing robust experimental protocols, and being mindful of potential off-target effects, researchers can effectively leverage this compound to unravel the intricate roles of dynamin in health and disease. This in-depth guide provides the necessary technical information for the effective application of this compound in a research and drug development setting.

References

- 1. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.biologists.com [journals.biologists.com]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of endocytosis suppresses the nitric oxide-dependent release of Cl- in retinal amacrine cells | PLOS One [journals.plos.org]

- 15. [The off-target effects of dynamin inhibitor this compound during the internalization of dextran by bone marrow mesenchymal stem cells in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Search for inhibitors of endocytosis: Intended specificity and unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]

Dyngo-4a vs. Dynasore: A Technical Guide to Potency and Specificity for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of endocytosis and vesicle trafficking has been significantly advanced by the development of small molecule inhibitors targeting the GTPase dynamin. Among these, dynasore and its analog, Dyngo-4a, are widely utilized tools. This technical guide provides a comprehensive comparison of the potency and specificity of this compound and dynasore, offering researchers a detailed resource for experimental design and data interpretation. This compound emerges as a more potent inhibitor of dynamin I and II in biochemical assays and demonstrates greater efficacy in cellular models of endocytosis compared to dynasore. However, both compounds exhibit off-target effects that are crucial to consider for the accurate interpretation of experimental results. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of relevant signaling pathways and workflows to aid researchers in the effective use of these inhibitors.

Introduction to Dynamin and its Inhibition

Dynamin is a large GTPase essential for the scission of nascent vesicles from parent membranes during endocytosis, particularly clathrin-mediated endocytosis (CME).[1][2] It exists in multiple isoforms, with dynamin-1 being predominantly expressed in neurons and dynamin-2 being ubiquitously expressed.[3][4] Dynamin polymerizes around the neck of budding vesicles, and through GTP hydrolysis, constricts and severs the membrane, releasing the vesicle into the cytoplasm.[1]

Given its central role in cellular trafficking, dynamin has become a key target for pharmacological inhibition. Dynasore was one of the first cell-permeable small molecule inhibitors of dynamin to be widely adopted.[5] Subsequently, a derivative, this compound, was developed with the aim of improving potency and reducing off-target effects.[6] Both molecules are non-competitive inhibitors of dynamin's GTPase activity.[7] Understanding the distinct characteristics of these inhibitors is critical for their appropriate application in research.

Quantitative Comparison of Potency

The potency of this compound and dynasore has been evaluated in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following tables summarize the reported IC50 values for both compounds against different dynamin isoforms and in cellular endocytosis assays.

Table 1: In Vitro Potency against Dynamin Isoforms (GTPase Activity Assay)

| Compound | Target | IC50 (µM) | Notes |

| This compound | Dynamin I (brain-derived) | 0.38 | [5][8] |

| Dynamin I (recombinant) | 1.1 | [5][8] | |

| Dynamin II (recombinant) | 2.3 | [5][8] | |

| Dynasore | Dynamin 1/2 | ~15 | In a cell-free assay.[7] |

| Dynamin 1 (Lipid-stimulated) | 83.5 | In the presence of lipid nanotubes.[9] |

Table 2: Cellular Potency in Endocytosis Assays

| Compound | Assay | Cell Line | IC50 (µM) |

| This compound | Transferrin Endocytosis | Multiple cell types | 5.7 |

| Synaptic Vesicle Endocytosis | Cultured neurons/synaptosomes | 26.8 | |

| Dynasore | Transferrin Uptake | HeLa Cells | ~15 |

| Synaptic Vesicle Endocytosis | Cultured neurons/synaptosomes | 184 |

The data clearly indicates that this compound is significantly more potent than dynasore in inhibiting dynamin's GTPase activity in vitro.[5][6] This enhanced potency translates to cellular assays, where this compound inhibits clathrin-mediated endocytosis and synaptic vesicle endocytosis at considerably lower concentrations than dynasore.[6]

Specificity and Off-Target Effects

Dynamin-Independent Effects

Studies utilizing dynamin 1, 2, and 3 triple knockout (TKO) cells have been instrumental in revealing the off-target effects of these inhibitors.[3][10][11] In these cells, which lack the intended target, both dynasore and this compound were still found to inhibit fluid-phase endocytosis and peripheral membrane ruffling.[3][12][13] This strongly suggests that these effects are mediated through a dynamin-independent mechanism.

Effects on Cholesterol and Actin

Dynasore has been reported to have wider effects on cellular physiology beyond dynamin inhibition, including the modulation of cellular cholesterol homeostasis and the organization of the actin cytoskeleton.[12][14][15][16] It has been shown to reduce labile cholesterol in the plasma membrane and disrupt lipid raft organization in a manner that is independent of dynamin.[12][17] Furthermore, dynasore can affect actin polymerization.[17] These off-target effects can confound the interpretation of results, particularly in studies focused on processes that are also influenced by cholesterol levels or actin dynamics. While this compound is a structural analog of dynasore and also exhibits dynamin-independent effects, the extent of its impact on cholesterol and actin has been less extensively characterized in a comparative manner.

Differential Effects on Signaling Pathways

Interestingly, despite both being dynamin inhibitors, this compound and dynasore can have contradictory effects on intracellular signaling pathways. For instance, in the context of VEGF signaling, while both inhibit clathrin-mediated endocytosis of the VEGFR2 receptor, they have different impacts on downstream signaling.[18] Dynasore was found to have no effect on the phosphorylation of VEGFR2, whereas this compound was a strong inhibitor.[18] Conversely, dynasore inhibited Akt phosphorylation, while this compound had no effect.[18] These findings highlight that the effects of these inhibitors on signaling cascades can be independent of their action on endocytosis and are likely due to off-target activities.

Experimental Protocols

To aid researchers in performing and interpreting experiments with these inhibitors, detailed protocols for two key assays are provided below.

Dynamin GTPase Activity Assay (Malachite Green)

This colorimetric assay is a common method to measure the in vitro GTPase activity of dynamin and assess the potency of inhibitors. It quantifies the amount of inorganic phosphate (Pi) released during GTP hydrolysis.

Materials:

-

Purified dynamin protein (e.g., dynamin-1 or dynamin-2)

-

GTP solution

-

Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)

-

Malachite Green Reagent (containing malachite green hydrochloride and ammonium molybdate in sulfuric acid)

-

Phosphate standards for standard curve

-

96-well microplate

-

Microplate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (this compound or dynasore) in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, purified dynamin solution, and the inhibitor dilutions to the respective wells. Include a "no enzyme" control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate Reaction: Start the reaction by adding the GTP solution to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the released inorganic phosphate. Allow the color to develop for 15-20 minutes at room temperature.

-

Measurement: Read the absorbance at approximately 620-640 nm using a microplate reader.

-

Data Analysis: Generate a phosphate standard curve to determine the concentration of Pi released in each well. Calculate the percentage of GTPase activity inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[19][20][21][22]

Transferrin Uptake Assay (Cell-Based Endocytosis Assay)

This cell-based assay is widely used to measure the rate of clathrin-mediated endocytosis and to evaluate the efficacy of inhibitors that target this pathway. It utilizes fluorescently labeled transferrin, which is internalized by cells via the transferrin receptor through clathrin-coated pits.

Materials:

-

Adherent mammalian cell line (e.g., HeLa, U2OS) cultured on glass coverslips or in a multi-well plate

-

Serum-free cell culture medium

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

-

Test inhibitors (this compound, dynasore)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with a nuclear stain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed cells on coverslips or in a suitable plate to achieve 70-80% confluency on the day of the experiment.

-

Serum Starvation: Wash the cells with warm PBS and then incubate them in serum-free medium for 1-2 hours at 37°C. This step upregulates the expression of transferrin receptors on the cell surface.

-

Inhibitor Pre-treatment: Prepare working solutions of this compound or dynasore in serum-free medium. Remove the starvation medium and add the inhibitor-containing medium to the cells. Include a vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.

-

Transferrin Internalization: Add the fluorescently labeled transferrin to the medium and incubate for 15-30 minutes at 37°C to allow for endocytosis.

-

Stop Uptake: To stop the internalization process, place the plate on ice and wash the cells three times with ice-cold PBS.

-

Acid Wash (Optional): To remove any surface-bound transferrin and only measure internalized transferrin, you can perform an acid wash by briefly incubating the cells with a low pH buffer (e.g., 0.2 M glycine, pH 2.5) on ice, followed by several washes with ice-cold PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Staining: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI.

-

Imaging and Analysis: Mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope. Capture images and quantify the intracellular fluorescence intensity of the transferrin signal per cell using image analysis software. Compare the fluorescence intensity in inhibitor-treated cells to the vehicle-treated control cells to determine the percentage of inhibition.[23][24][25][26][27]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes affected by these inhibitors and the experimental logic, the following diagrams are provided in the DOT language for Graphviz.

Dynamin's Role in Clathrin-Mediated Endocytosis

References

- 1. Dynamin and its Role in Membrane Fission - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. apexbt.com [apexbt.com]

- 9. A highly-sensitive high throughput assay for dynamin's basal GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors [ouci.dntb.gov.ua]

- 12. Dynasore - not just a dynamin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The dynamin chemical inhibitor dynasore impairs cholesterol trafficking and sterol-sensitive genes transcription in human HeLa cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. Rapid purification of native dynamin I and colorimetric GTPase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. eubopen.org [eubopen.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Dynamin-dependent Transferrin Receptor Recycling by Endosome-derived Clathrin-coated Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 26. med.upenn.edu [med.upenn.edu]

- 27. flowcytometry-embl.de [flowcytometry-embl.de]

The Genesis of a Potent Dynamin Inhibitor: A Technical Guide to Dyngo-4a

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dyngo-4a is a potent, cell-permeable inhibitor of dynamin, a large GTPase essential for scission of nascent vesicles during endocytosis. Developed as a more potent and less cytotoxic analog of the first-generation dynamin inhibitor Dynasore, this compound has emerged as a critical tool for dissecting dynamin-dependent cellular processes. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental applications of this compound, with a focus on quantitative data and detailed methodologies to support its use in a research and drug development context.

Discovery and Development

The development of this compound was driven by the need for a more effective and specific inhibitor of dynamin than the existing tool, Dynasore. While Dynasore demonstrated the feasibility of targeting dynamin, its moderate potency and off-target effects limited its utility.[1] A focused synthesis effort to create dihydroxyl and trihydroxyl analogs of Dynasore led to the identification of the "Dyngo" series of compounds.[1][2] Among these, this compound emerged as a lead candidate due to its significantly improved potency against dynamin and its enhanced ability to inhibit endocytosis with reduced cytotoxicity.[1][2]

The synthesis of this compound is achieved through a straightforward condensation reaction of 3-hydroxy-2-naphthoic hydrazide with 2,4,5-trihydroxybenzaldehyde.[3][4] This one-step process allows for efficient production of the compound for research purposes.[2]

Mechanism of Action

This compound functions as a non-competitive inhibitor of dynamin's GTPase activity.[2] Dynamin oligomerizes into helical structures at the neck of budding vesicles, and its GTPase activity is crucial for the conformational changes that lead to membrane fission.[1][5] this compound has shown a preference for inhibiting the helical conformation of dynamin over the ring-like state, suggesting a specific interaction with the assembled dynamin collar.[1][5] By inhibiting the GTPase activity, this compound effectively stalls the vesicle scission process, leading to an accumulation of clathrin-coated pits at the plasma membrane.[6]

Signaling Pathway of Dynamin-Mediated Endocytosis and Inhibition by this compound

References

- 1. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Dynole 34-2, Dynole 2-24 and Dyngo 4a for investigating dynamin GTPase | Springer Nature Experiments [experiments.springernature.com]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

Dyngo-4a and its Impact on Clathrin-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Dyngo-4a, a potent small-molecule inhibitor of dynamin, and its consequential effects on clathrin-mediated endocytosis (CME). This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a second-generation dynamin inhibitor, developed as a more potent and less cytotoxic analog of dynasore.[1][2] Its primary mechanism of action is the inhibition of the GTPase activity of dynamin, a large GTPase essential for the scission of newly formed clathrin-coated vesicles from the plasma membrane during endocytosis.[3][4]

Specifically, this compound acts as a non-competitive inhibitor of dynamin's GTPase activity.[1] It demonstrates a preference for inhibiting dynamin when it is in its helical oligomerization state, which is the conformation it adopts at the neck of budding vesicles.[1][2] In contrast, it is significantly less effective against the ring-like dynamin oligomers stimulated by SH3 domain-containing proteins.[1][2] By inhibiting the GTPase activity, this compound effectively stalls the endocytic process at the final fission step, leading to an accumulation of clathrin-coated pits at the plasma membrane.[5]

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound has been quantified across various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) for this compound against different dynamin isoforms and endocytic processes.

Table 1: Inhibition of Dynamin GTPase Activity

| Dynamin Isoform/Condition | IC50 (µM) | Source |

| Dynamin I (Sheep Brain) | 0.38 | [6][7][8] |

| Dynamin I (Recombinant) | 1.1 | [6][8] |

| Dynamin II (Recombinant) | 2.3 | [6][7][8] |

| Dynamin I (Human Recombinant) | 0.4 | |

| Dynamin II (Human Recombinant) | 0.2 | |

| Liposome-Stimulated Helical Dynamin | 2.7 | [1] |

| Microtubule-Stimulated Dynamin | 3.3 | [1] |

Table 2: Inhibition of Clathrin-Mediated and Synaptic Vesicle Endocytosis

| Endocytic Process | Cell Type/System | IC50 (µM) | Source |

| Transferrin Endocytosis | Multiple Cell Types | 5.7 | [1][6][7][8] |

| Transferrin Endocytosis | U2OS Cells | 5.7 | [1] |

| Synaptic Vesicle Endocytosis (SVE) | Rat Brain Synaptosomes | 26.8 | [1] |

| Botulinum Neurotoxin A (BoNT/A) Internalization | Cultured Hippocampal Neurons | 16.0 | [7][9] |

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanism of this compound's intervention in clathrin-mediated endocytosis and a typical experimental workflow for its characterization.

References

- 1. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dyngo-4a in Elucidating Vesicle Scission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vesicle scission, the fundamental process of pinching off a newly formed vesicle from a parent membrane, is a critical step in a myriad of cellular events, including endocytosis, intracellular trafficking, and synaptic vesicle recycling. A key molecular player in this process is the large GTPase dynamin, which assembles at the neck of nascent vesicles and utilizes the energy from GTP hydrolysis to mediate membrane fission. The study of dynamin's function has been greatly facilitated by the development of small molecule inhibitors. Among these, Dyngo-4a has emerged as a potent and versatile tool for investigating the intricacies of vesicle scission. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use, and a discussion of its applications and limitations in the study of vesicle dynamics.

Mechanism of Action: A Potent Inhibitor of Dynamin

This compound is a second-generation dynamin inhibitor, developed as an analog of the first-in-class inhibitor, dynasore. It exhibits significantly improved potency and reduced off-target effects compared to its predecessor.[1][2] The primary mechanism of action of this compound is the inhibition of dynamin's GTPase activity.[3] Specifically, this compound is a non-competitive inhibitor with respect to GTP and preferentially targets the helical oligomerization state of dynamin, which is associated with its function in clathrin-mediated endocytosis (CME).[1][4] By inhibiting the GTPase activity of dynamin, this compound effectively stalls the vesicle scission process, leading to an accumulation of clathrin-coated pits at the plasma membrane that are unable to detach and internalize.[1]

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Potency of this compound against Dynamin Isoforms

| Dynamin Isoform | IC50 (µM) | Assay Conditions | Reference |

| Dynamin I (brain-derived) | 0.38 | GTPase assay | [5] |

| Dynamin I (recombinant) | 1.1 | GTPase assay | [5] |

| Dynamin II (recombinant) | 2.3 | GTPase assay | [5] |

Table 2: Cellular Inhibitory Potency of this compound on Endocytosis

| Endocytic Pathway | IC50 (µM) | Cell Type | Assay | Reference |

| Clathrin-Mediated Endocytosis (Transferrin uptake) | 5.7 | Multiple cell types | Fluorescence microscopy | [1][5] |

| Synaptic Vesicle Endocytosis | 26.8 | Cultured neurons and synaptosomes | FM4-64 uptake | [1] |

| Activity-Dependent Bulk Endocytosis | - | Cultured neurons and synaptosomes | - | [1] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Transferrin Uptake Assay for Measuring Clathrin-Mediated Endocytosis

This assay is a gold standard for quantifying the rate of clathrin-mediated endocytosis.

Materials:

-

Cells cultured on glass coverslips (e.g., HeLa, U2OS)

-

Serum-free cell culture medium

-

This compound (stock solution in DMSO)

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 594)

-

Phosphate-buffered saline (PBS)

-

Acid wash buffer (0.2 M glycine, 0.15 M NaCl, pH 3.0)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate to achieve 70-80% confluency on the day of the experiment.

-

Serum Starvation: Wash cells twice with serum-free medium and then incubate in serum-free medium for 1-2 hours at 37°C to upregulate transferrin receptor expression.[1]

-

Inhibitor Treatment: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0.1, 1, 5, 10, 30 µM). Include a DMSO vehicle control. Pre-incubate the cells with the this compound solutions for 30 minutes at 37°C.[1]

-

Transferrin Internalization: Add fluorescently labeled transferrin (typically 25-50 µg/mL) to the wells and incubate for 10-15 minutes at 37°C to allow for internalization.[1]

-

Stopping Endocytosis: To stop the internalization process, quickly place the plate on ice and wash the cells twice with ice-cold PBS.

-

Acid Wash: To remove non-internalized, surface-bound transferrin, incubate the cells with ice-cold acid wash buffer for 5 minutes on ice.[1]

-

Washing: Wash the cells three times with ice-cold PBS.

-

Fixation: Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Staining and Mounting: Wash the cells three times with PBS. If desired, counterstain nuclei with DAPI. Mount the coverslips on microscope slides using an appropriate mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ).

Dynamin GTPase Assay

This in vitro assay measures the enzymatic activity of dynamin and its inhibition by compounds like this compound. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi) from GTP hydrolysis.

Materials:

-

Purified dynamin protein

-

GTP solution

-

This compound (stock solution in DMSO)

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)

-

Liposomes (e.g., phosphatidylserine) to stimulate dynamin activity

-

Malachite green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, this compound dilutions (or DMSO for control), and purified dynamin.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

Stimulation and Reaction Initiation: Add liposomes to stimulate dynamin's GTPase activity, followed immediately by the addition of GTP to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the liberated inorganic phosphate.

-

Measurement: After a short incubation for color development, measure the absorbance at ~620 nm using a microplate reader.

-

Data Analysis: Calculate the amount of phosphate released using a standard curve. Determine the percent inhibition for each this compound concentration and calculate the IC50 value.[6]

Synaptic Vesicle Endocytosis Assay using FM Dyes

This assay visualizes the recycling of synaptic vesicles in neurons.

Materials:

-

Cultured neurons or synaptosomes

-

High potassium buffer (for depolarization)

-

FM dye (e.g., FM4-64)

-

This compound (stock solution in DMSO)

-

Imaging setup (fluorescence microscope)

Procedure:

-

Preparation: Prepare neuronal cultures or synaptosomes.

-

Inhibitor Pre-incubation: Pre-incubate the cells with this compound (e.g., 30 µM) or vehicle control for 15-30 minutes.[7]

-

FM Dye Loading: Stimulate the neurons with high potassium buffer in the presence of an FM dye. This will cause exocytosis and subsequent endocytosis, leading to the uptake of the dye into newly formed synaptic vesicles.

-

Wash: Wash away the extracellular FM dye with a low potassium buffer.

-

Imaging: Acquire fluorescence images of the nerve terminals. The fluorescence intensity of the FM dye is proportional to the amount of synaptic vesicle endocytosis.

-

Analysis: Quantify the fluorescence intensity in the presence and absence of this compound to determine its effect on synaptic vesicle endocytosis.[7]

Visualizations

Signaling Pathway

Caption: this compound inhibits vesicle scission by targeting dynamin's GTPase activity.

Experimental Workflow: Transferrin Uptake Assay

Caption: Workflow for assessing clathrin-mediated endocytosis using this compound.

Off-Target Effects and Considerations

While this compound is a significant improvement over dynasore, it is crucial for researchers to be aware of potential off-target effects. Studies using dynamin triple knockout (TKO) cells have revealed that this compound can inhibit fluid-phase endocytosis and membrane ruffling in a dynamin-independent manner.[8][9] Therefore, it is essential to include appropriate controls and, when possible, complement inhibitor studies with genetic approaches (e.g., siRNA-mediated knockdown of dynamin) to confirm the specificity of the observed effects.[5]

Conclusion

This compound is a powerful and widely used pharmacological tool for the study of vesicle scission. Its high potency and selectivity for the helical conformation of dynamin make it an invaluable reagent for dissecting the molecular mechanisms of clathrin-mediated endocytosis and other dynamin-dependent processes. By understanding its mechanism of action, utilizing robust experimental protocols, and being mindful of its potential off-target effects, researchers can effectively leverage this compound to gain deeper insights into the fundamental processes of membrane trafficking and cellular signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. med.upenn.edu [med.upenn.edu]

- 5. [The off-target effects of dynamin inhibitor this compound during the internalization of dextran by bone marrow mesenchymal stem cells in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Utilizing Dyngo-4a in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dyngo-4a, a potent small-molecule inhibitor of dynamin, for its application in scientific research and drug development. We will delve into its mechanism of action, provide detailed experimental protocols, present key quantitative data, and visualize the cellular pathways it modulates.

Introduction to this compound: A More Potent Successor to Dynasore

This compound is a second-generation dynamin inhibitor, developed as a more potent and less cytotoxic analog of the widely used compound, dynasore.[1][2] Dynamins are large GTPases essential for the scission of nascent vesicles from parent membranes during endocytosis.[3] By targeting dynamin, this compound effectively blocks key cellular trafficking processes, making it a valuable tool for investigating a wide range of biological questions, from fundamental cell biology to the pathogenesis of diseases and the development of novel therapeutics.[4][5]

Compared to its predecessor, dynasore, this compound exhibits significantly improved potency in inhibiting dynamin's GTPase activity and, consequently, endocytosis.[2] This enhanced efficacy allows for the use of lower concentrations in cellular assays, thereby reducing the potential for off-target effects.[6]

Mechanism of Action: Targeting Dynamin-Mediated Fission

This compound's primary mechanism of action is the inhibition of the GTPase activity of dynamin.[2] Dynamin polymerizes around the neck of budding vesicles, and through the hydrolysis of GTP, it undergoes a conformational change that drives membrane fission. This compound interferes with this process, leading to an accumulation of clathrin-coated pits at the plasma membrane that are unable to detach and form intracellular vesicles.[7]

It is important to note that this compound shows a preference for the helical conformation of dynamin, which is associated with its role in membrane scission, over the ring form.[2][8]

Key Applications in Research

This compound's ability to potently and specifically inhibit dynamin-dependent endocytosis makes it a versatile tool in various research areas:

-

Clathrin-Mediated Endocytosis (CME): As the canonical pathway for receptor-mediated internalization of nutrients, signaling receptors, and pathogens, CME is a primary target for this compound research.[3]

-

Synaptic Vesicle Endocytosis (SVE): In neurons, the rapid recycling of synaptic vesicles is crucial for sustained neurotransmission. This compound can be used to dissect the role of dynamin in this process.[9]

-

Drug Delivery and Nanoparticle Uptake: Understanding how cells internalize therapeutic agents and nanoparticles is critical for designing effective delivery systems. This compound can help determine the involvement of dynamin-dependent pathways.

-

Infectious Disease Research: Many viruses and bacterial toxins exploit CME for cellular entry. This compound can be employed to investigate these entry mechanisms and as a potential antiviral or anti-toxin agent.[4]

-

Cancer Biology: Aberrant signaling from cell surface receptors often drives cancer progression. By inhibiting the internalization and subsequent signaling of these receptors, this compound can be used to probe cancer cell biology.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory potency against different dynamin isoforms and in various cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against Dynamin Isoforms

| Target | Assay Conditions | IC50 | Reference(s) |

| Dynamin I (brain-derived) | GTPase activity assay | 0.38 µM | [8][11] |

| Dynamin II (recombinant) | GTPase activity assay | 2.3 µM | [8][11] |

Table 2: Cellular Inhibitory Activity of this compound

| Process | Cell Type | Assay | IC50 | Reference(s) |

| Clathrin-Mediated Endocytosis | Multiple cell types | Transferrin uptake | 5.7 µM | [2][8] |

| Synaptic Vesicle Endocytosis | Rat brain synaptosomes | FM4-64 uptake | 26.8 µM | [8] |

Table 3: Comparison of this compound and Dynasore Potency

| Compound | Target/Process | IC50 | Fold Improvement (this compound vs. Dynasore) | Reference(s) |

| This compound | Liposome-stimulated helical dynamin | ~13 µM | ~37x | [2] |

| Dynasore | Liposome-stimulated helical dynamin | ~479 µM | - | [2] |

| This compound | Clathrin-Mediated Endocytosis | 5.7 µM | ~6x | [2][8] |

| Dynasore | Clathrin-Mediated Endocytosis | ~35 µM | - | [2][8] |

| This compound | Synaptic Vesicle Endocytosis | 26.8 µM | ~7x | [8] |

| Dynasore | Synaptic Vesicle Endocytosis | 184 µM | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Dynamin GTPase Activity Assay (Malachite Green-Based)

This biochemical assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by dynamin.

Materials:

-

Purified dynamin protein

-

This compound stock solution (in DMSO)

-

GTP solution

-

Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)

-

Malachite Green reagent

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the dynamin protein to each well (except for the no-enzyme control).

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding GTP to all wells.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and develop the color by adding the Malachite Green reagent.

-

Measure the absorbance at ~620 nm using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[12][13]

Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

This cell-based assay quantifies the internalization of fluorescently labeled transferrin, a classic marker for CME.

Materials:

-

Adherent cells cultured on coverslips or in imaging plates

-

This compound stock solution (in DMSO)

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

-

Serum-free cell culture medium

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI

-

Fluorescence microscope or high-content imager

Procedure:

-

Seed cells and allow them to adhere and grow to the desired confluency.

-

Wash the cells with serum-free medium and then incubate in serum-free medium for 30-60 minutes at 37°C to starve the cells.[14]

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.[8]

-

Add fluorescently labeled transferrin to the medium and incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for internalization.[15]

-

To stop endocytosis, place the cells on ice and wash them with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde.[14]

-

Mount the coverslips with a mounting medium containing DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software.[15]

References

- 1. [The off-target effects of dynamin inhibitor this compound during the internalization of dextran by bone marrow mesenchymal stem cells in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamin Inhibition Blocks Botulinum Neurotoxin Type A Endocytosis in Neurons and Delays Botulism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting clathrin-mediated endocytosis: recent advances in inhibitor development, mechanistic insights, and therapeutic prospects - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Dynamin triple knockout cells reveal off target effects of commonly used dynamin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Induces Neuroblastoma Cell Differentiation Through The AKT and ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Dyngo-4a Protocol for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dyngo-4a is a potent, cell-permeable small molecule inhibitor of dynamin, a GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis.[1][2][3] As a structural analog of Dynasore, this compound offers improved potency, reduced cytotoxicity, and lower non-specific binding, making it a valuable tool for studying dynamin-dependent cellular processes.[1][2][4] Its primary mechanism of action involves the inhibition of dynamin's GTPase activity, which is crucial for the final step of vesicle fission in clathrin-mediated endocytosis (CME) and other endocytic pathways.[1][3][5] This inhibition effectively blocks the internalization of various cargo, including receptors, nutrients, and pathogens.[6][7]

These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the relevant cellular pathways and workflows.

Mechanism of Action

This compound acts as a non-competitive inhibitor of dynamin's GTPase activity.[1] Dynamin oligomerizes at the neck of budding vesicles, and upon GTP hydrolysis, it undergoes a conformational change that drives membrane fission. This compound binds to an allosteric site on dynamin, preventing this cooperative GTP hydrolysis and trapping dynamin in a state that is unable to sever the vesicle neck.[3] This leads to an accumulation of stalled clathrin-coated pits at the plasma membrane.[5] this compound has been shown to be more potent against the helical oligomerization state of dynamin, which is associated with CME, compared to the ring-like oligomers.[1][2]

Quantitative Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various assays and cell lines, providing a quantitative measure of its potency.

Table 1: IC50 Values of this compound for Dynamin GTPase Activity

| Target | Assay Conditions | IC50 (µM) | Reference |

| Dynamin I (brain-derived) | Biochemical GTPase Assay | 0.38 | [4][8] |

| Dynamin I (recombinant) | Biochemical GTPase Assay | 1.1 | [8] |

| Dynamin II (recombinant) | Biochemical GTPase Assay | 2.3 - 2.6 | [6][8] |

| PS-stimulated helical dynamin I | Biochemical GTPase Assay | 2.7 | [1] |

| Microtubule-stimulated dynamin | Biochemical GTPase Assay | 3.3 | [1] |

Table 2: IC50 Values of this compound for Cellular Processes

| Process | Cell Type | Assay | IC50 (µM) | Reference |

| Clathrin-Mediated Endocytosis (Transferrin uptake) | Multiple cell types | Cell-Based Endocytosis Assay | 5.7 | [1][2][4] |

| Synaptic Vesicle Endocytosis | Rat brain synaptosomes | FM4-64 uptake assay | 26.8 | [1] |

| BoNT/A-Hc internalization | Cultured hippocampal neurons | Fluorescence microscopy | 16.0 | [4][6] |

Experimental Protocols

Protocol 1: Inhibition of Clathrin-Mediated Endocytosis using a Transferrin Uptake Assay

This protocol describes a common method to assess the inhibitory effect of this compound on CME by measuring the uptake of fluorescently labeled transferrin (Tfn).

Materials:

-

Cells cultured on glass coverslips or in 96-well plates

-

This compound (stock solution in DMSO)

-

Serum-free cell culture medium

-

Fluorescently labeled Transferrin (e.g., Tfn-Alexa Fluor 488)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed cells on appropriate culture vessels to achieve 70-80% confluency on the day of the experiment.

-

Serum Starvation: Prior to the experiment, wash the cells with serum-free medium and incubate them in serum-free medium for 30-60 minutes to clear surface-bound transferrin.

-

This compound Pre-incubation: Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 1 µM to 50 µM). A vehicle control (DMSO) should be included. Pre-incubate the cells with the this compound solutions or vehicle control for 30 minutes at 37°C.[1][7]

-

Transferrin Uptake: Add fluorescently labeled transferrin to the medium containing this compound or vehicle to a final concentration of 5-25 µg/mL. Incubate for 5-15 minutes at 37°C to allow for internalization.

-

Wash: To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS to remove non-internalized transferrin. An acid wash step (e.g., with a low pH glycine buffer) can be included to strip any remaining surface-bound transferrin.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Subsequently, permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

-

Staining and Mounting: Stain the cell nuclei with DAPI. Mount the coverslips onto glass slides using a suitable mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity of the labeled transferrin per cell. The percentage of inhibition can be calculated relative to the vehicle-treated control.

Protocol 2: Assessment of this compound Cytotoxicity

It is crucial to determine the cytotoxic effects of any inhibitor. This protocol outlines a basic method using a lactate dehydrogenase (LDH) assay.

Materials:

-

Cells cultured in a 96-well plate

-

This compound (stock solution in DMSO)

-

Cell culture medium

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to overconfluency during the experiment.

-

Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 8 to 24 hours).[1] Include a vehicle control (DMSO) and a positive control for maximum LDH release (provided in the kit).

-

LDH Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture.

-

Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control. Studies have shown that this compound exhibits low cytotoxicity at effective concentrations for endocytosis inhibition.[1]

Visualizations

Signaling Pathway: Clathrin-Mediated Endocytosis and this compound Inhibition

Caption: Inhibition of Clathrin-Mediated Endocytosis by this compound.

Experimental Workflow: Transferrin Uptake Assay

Caption: Workflow for assessing this compound's effect on transferrin uptake.

Conclusion